4-(1,3-Oxazol-2-yl)quinoline
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Overview
Description
4-(1,3-Oxazol-2-yl)quinoline is a heterocyclic compound that combines the structural features of both quinoline and oxazole. Quinoline is a nitrogen-containing aromatic compound, while oxazole is a five-membered ring containing both nitrogen and oxygen atoms. The fusion of these two structures results in a compound with unique chemical and biological properties, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-Oxazol-2-yl)quinoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-quinoline-3-carbaldehyde with p-toluenesulfonylmethyl isocyanide in the presence of a base such as potassium carbonate in ethanol. The reaction proceeds at room temperature and yields the desired oxazole-quinoline compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of heterocyclic synthesis can be applied. These methods often involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of stable reagents and catalysts, such as Deoxo-Fluor® for cyclodehydration and manganese dioxide for oxidation, can enhance the safety and yield of the process .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-Oxazol-2-yl)quinoline can undergo various chemical reactions, including:
Oxidation: The oxazole ring can be oxidized to form oxazoles using reagents like manganese dioxide.
Reduction: The quinoline ring can be reduced under specific conditions to yield dihydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline nitrogen or the oxazole carbon atoms.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) are commonly used.
Reduction: Hydrogen gas with a palladium catalyst can be used for the reduction of the quinoline ring.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Oxazole derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Various substituted quinoline and oxazole derivatives, depending on the reagents used.
Scientific Research Applications
4-(1,3-Oxazol-2-yl)quinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(1,3-Oxazol-2-yl)quinoline varies depending on its application. In biological systems, it often interacts with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, quinoline derivatives have been shown to induce apoptosis in cancer cells by disrupting cell migration and inhibiting angiogenesis . The oxazole moiety can enhance the compound’s binding affinity to biological targets, increasing its efficacy .
Comparison with Similar Compounds
4-(1,3-Oxazol-2-yl)quinoline can be compared with other similar compounds, such as:
Oxazole derivatives: These include compounds like oxaprozin and mubritinib, which also exhibit significant biological activities.
Isoxazole derivatives: Compounds like cycloserine and sulfisoxazole, which are known for their antimicrobial properties.
Oxadiazole derivatives: These compounds, such as 1,3,4-oxadiazole, are known for their diverse biological activities, including anticancer and antibacterial properties.
The uniqueness of this compound lies in its combined structural features of quinoline and oxazole, which confer a distinct set of chemical and biological properties that are not found in other similar compounds.
Properties
CAS No. |
93397-88-7 |
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Molecular Formula |
C12H8N2O |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
2-quinolin-4-yl-1,3-oxazole |
InChI |
InChI=1S/C12H8N2O/c1-2-4-11-9(3-1)10(5-6-13-11)12-14-7-8-15-12/h1-8H |
InChI Key |
QIUJGWMJRZVUPQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=N2)C3=NC=CO3 |
Origin of Product |
United States |
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